molecular formula C12H15FN2O B5312850 N-cyclopentyl-N'-(4-fluorophenyl)urea

N-cyclopentyl-N'-(4-fluorophenyl)urea

Cat. No. B5312850
M. Wt: 222.26 g/mol
InChI Key: CUXAXQQCQOIMQA-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-(4-fluorophenyl)urea, also known as CPI-444, is a small molecule inhibitor that targets adenosine A2A receptor. It is a promising drug candidate that has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

The adenosine A2A receptor is a G protein-coupled receptor that is involved in the regulation of immune function. It is highly expressed on the surface of tumor cells and immune cells in the tumor microenvironment. Activation of the adenosine A2A receptor suppresses the activity of immune cells, such as T cells and natural killer cells, and promotes the growth and survival of tumor cells. N-cyclopentyl-N'-(4-fluorophenyl)urea works by blocking the adenosine A2A receptor, which leads to the activation of immune cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(4-fluorophenyl)urea has been shown to have a number of biochemical and physiological effects in preclinical studies. It can enhance the function of immune cells, such as T cells and natural killer cells, by promoting their activation and proliferation. N-cyclopentyl-N'-(4-fluorophenyl)urea can also reduce the production of immunosuppressive cytokines, such as IL-10 and TGF-β, in the tumor microenvironment. In addition, N-cyclopentyl-N'-(4-fluorophenyl)urea has been shown to inhibit the growth and survival of tumor cells by inducing apoptosis and reducing cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-N'-(4-fluorophenyl)urea is its specificity for the adenosine A2A receptor. This allows for targeted inhibition of this receptor without affecting other adenosine receptors or unrelated targets. N-cyclopentyl-N'-(4-fluorophenyl)urea is also well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, one limitation of N-cyclopentyl-N'-(4-fluorophenyl)urea is its low solubility in aqueous solutions, which can make dosing and formulation challenging. In addition, the efficacy of N-cyclopentyl-N'-(4-fluorophenyl)urea may be influenced by the expression levels of adenosine A2A receptor in different types of cancer cells.

Future Directions

There are several future directions for the development of N-cyclopentyl-N'-(4-fluorophenyl)urea as a cancer therapy. One direction is to explore the combination of N-cyclopentyl-N'-(4-fluorophenyl)urea with other immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy, to enhance anti-tumor immune responses. Another direction is to investigate the potential of N-cyclopentyl-N'-(4-fluorophenyl)urea in other types of cancer, such as breast cancer and pancreatic cancer, where adenosine A2A receptor is also overexpressed. Furthermore, the development of more potent and soluble analogs of N-cyclopentyl-N'-(4-fluorophenyl)urea may improve its efficacy and pharmacokinetic properties.

Synthesis Methods

The synthesis of N-cyclopentyl-N'-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with cyclopentylisocyanate in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to form N-cyclopentyl-N'-(4-fluorophenyl)urea as a white solid. The yield of the synthesis is typically around 50%, and the purity can be increased through recrystallization.

Scientific Research Applications

N-cyclopentyl-N'-(4-fluorophenyl)urea has been shown to have potent anti-tumor activity in preclinical studies. It works by blocking the adenosine A2A receptor, which is overexpressed in various types of cancer cells. By inhibiting this receptor, N-cyclopentyl-N'-(4-fluorophenyl)urea can enhance the function of immune cells and promote anti-tumor immune responses. N-cyclopentyl-N'-(4-fluorophenyl)urea has been tested in multiple animal models of cancer, including melanoma, lung cancer, and colon cancer, and has shown promising results in reducing tumor growth and improving survival rates.

properties

IUPAC Name

1-cyclopentyl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXAXQQCQOIMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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